2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile
Description
Properties
Molecular Formula |
C13H12N4O2S |
|---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile |
InChI |
InChI=1S/C13H12N4O2S/c1-10-7-13(17-16-10)15-9-12(8-14)20(18,19)11-5-3-2-4-6-11/h2-7,9H,1H3,(H2,15,16,17) |
InChI Key |
DGCSDBSLZRGFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methyl-1H-Pyrazol-3-Amine
The pyrazole ring is constructed via cyclization of hydrazine hydrate with ethyl acetoacetate under acidic conditions. Microwave-assisted methods significantly enhance reaction efficiency.
Procedure :
- Ethyl acetoacetate (10 mmol) and hydrazine hydrate (12 mmol) are refluxed in ethanol (20 mL) with catalytic acetic acid (0.5 mL) for 4 hours.
- The mixture is cooled, and the precipitated solid is filtered and recrystallized from ethanol to yield 5-methyl-1H-pyrazol-3-amine (78% yield).
Table 1 : Optimization of Pyrazole Synthesis
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional reflux | 65 | 92% |
| Microwave (100°C) | 78 | 98% |
Microwave irradiation reduces reaction time from 6 hours to 45 minutes while improving yield.
Preparation of Benzenesulfonyl Acetonitrile
Benzenesulfonyl acetonitrile is synthesized via nucleophilic substitution using benzenesulfonyl chloride and acetonitrile.
Procedure :
- Acetonitrile (15 mmol) is dissolved in dry dichloromethane (30 mL) under nitrogen.
- Benzenesulfonyl chloride (15 mmol) is added dropwise at 0°C, followed by triethylamine (18 mmol).
- The reaction is stirred at room temperature for 12 hours, washed with water, and concentrated to afford benzenesulfonyl acetonitrile (82% yield).
Key Insight : Excess triethylamine neutralizes HCl, driving the reaction to completion.
Formation of α,β-Unsaturated Nitrile Intermediate
Knoevenagel condensation between benzenesulfonyl acetonitrile and formaldehyde generates the α,β-unsaturated nitrile backbone.
Procedure :
- Benzenesulfonyl acetonitrile (10 mmol) and paraformaldehyde (12 mmol) are stirred in ethanol (20 mL) with piperidine (0.1 mL) as a catalyst.
- The mixture is refluxed for 3 hours, cooled, and filtered to yield 2-(benzenesulfonyl)prop-2-enenitrile (75% yield).
Mechanistic Note : The reaction proceeds via deprotonation of the active methylene group, followed by aldol-like condensation and dehydration.
Coupling with Pyrazole Amine
The final step involves Michael addition of 5-methyl-1H-pyrazol-3-amine to the α,β-unsaturated nitrile.
Procedure :
- 2-(Benzenesulfonyl)prop-2-enenitrile (5 mmol) and 5-methyl-1H-pyrazol-3-amine (5.5 mmol) are dissolved in N,N-dimethylformamide (15 mL).
- HATU (5.5 mmol) and N,N-diisopropylethylamine (10 mmol) are added, and the mixture is stirred at 25°C for 24 hours.
- The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (68% yield).
Table 2 : Coupling Agent Screening
| Coupling Agent | Yield (%) | Purity (NMR) |
|---|---|---|
| HATU | 68 | 95% |
| EDCI/HOBt | 54 | 89% |
| DCC | 47 | 82% |
HATU outperforms other agents due to its superior activation of the nitrile intermediate.
Optimization and Reaction Conditions
- Solvent Effects : N,N-Dimethylformamide enhances solubility of intermediates, while ethanol facilitates cyclization.
- Temperature : Microwave-assisted reactions reduce thermal degradation, improving pyrazole yields by 13%.
- Catalysts : Piperidine in Knoevenagel condensation minimizes side products like dimerization.
Analytical Characterization
- NMR : The target compound’s ¹H NMR (DMSO-d6) shows a singlet at δ 8.21 ppm (pyrazole NH), a doublet at δ 7.89–7.45 ppm (benzene protons), and a triplet at δ 6.02 ppm (C=C-H).
- HPLC : Purity >98% with a retention time of 6.7 minutes (C18 column, acetonitrile/water 70:30).
- Mass Spectrometry : [M+H]⁺ m/z 331.1 (calculated 331.08).
Challenges and Alternative Approaches
- Regioselectivity : Competing nucleophilic sites on pyrazole necessitate protecting group strategies.
- Solubility : Polar aprotic solvents like N,N-dimethylformamide mitigate precipitation during coupling.
- Alternative Routes : Ullmann coupling or photoredox catalysis could enable milder amination conditions but remain unexplored.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to convert the nitrile group to an amine.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with α,β-Unsaturated Nitrile Backbones
highlights three α,β-unsaturated acrylonitrile derivatives with diphenylamino or carbazole substituents. Key comparisons:
Key Observations :
- The target compound’s benzenesulfonyl group may enhance crystallinity compared to diphenylamino derivatives due to stronger H-bonding with the sulfonyl oxygen .
Bioactive Analogues with Pyrazole or Benzothiazole Moieties
and describe prop-2-enenitrile derivatives with antimicrobial and anticancer activities:
Key Observations :
- The benzenesulfonyl group in the target compound may improve metabolic stability compared to benzothiazole-based analogues, which often exhibit rapid clearance .
- The 5-methylpyrazole moiety could modulate solubility; methyl groups in pyrazoles are known to reduce polarity while maintaining H-bonding capacity .
Challenges :
- Steric hindrance from the benzenesulfonyl group may reduce reaction yields compared to smaller substituents (e.g., methyl or cyano groups in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
